Silicon carbide - 409-21-2

Silicon carbide

Catalog Number: EVT-289036
CAS Number: 409-21-2
Molecular Formula: SiC
CSi
Molecular Weight: 40.096 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Silicon carbide (SiC) is a compound of silicon and carbon. It is an extremely hard ceramic material known for its exceptional corrosion resistance, thermal shock resistance, and high mechanical strength. [, ] SiC finds widespread use in refractories, ceramics, and numerous high-performance applications. [] It has a variety of crystalline structures, known as polytypes, which can influence its properties. [] The material is finding increasing popularity in lightweight armor systems due to its high hardness and ability to withstand significant plastic strain at high pressure, making it an effective solution against small arms ammunition. []

Synthesis Analysis
  • Carbothermal Reduction: SiC is commonly produced through carbothermal reduction of silica (SiO2) with carbon. This method involves heating a mixture of SiO2 and carbon to temperatures above 1600 °C in an electric resistance furnace. [, , ] The process is energy-intensive and requires careful control of the furnace's thermal state. []
  • Microwave Synthesis: SiC can be synthesized from silicon or silica combined with activated carbon or graphite via microwave heating. [] This method offers reduced processing time and complexity, often occurring within minutes or even seconds. [] Graphite plays a crucial role as both a microwave susceptor and a reductant, preventing SiC oxidation. []
  • Chemical Vapor Deposition (CVD): CVD allows the growth of SiC layers on substrates. [, , ] This method is used to produce high-purity SiC for electronic and optoelectronic applications. []
  • Liquid Phase Sintering: This technique utilizes additives to facilitate the densification of SiC at lower temperatures. [] This method can improve the mechanical properties of the sintered ceramic but requires careful selection of additives and processing parameters. []
Molecular Structure Analysis

Silicon carbide exhibits polymorphism, forming various crystalline structures called polytypes. [, ] These polytypes differ in the stacking sequence of silicon-carbon tetrahedra along the c-axis, while maintaining the same stoichiometry. [] The most common polytypes are:

  • 3C-SiC (Cubic): Zincblende structure, similar to diamond. [, ]
  • 4H-SiC and 6H-SiC (Hexagonal): The most common hexagonal polytypes. [, ]

The specific polytype present in SiC can significantly influence its properties, including electronic bandgap, thermal conductivity, and mechanical properties. [, , ]

Mechanism of Action
  • Armor Systems: The high hardness and ability of silicon carbide to undergo large plastic deformation under high pressure make it effective in armor systems against small arms ammunition. [] The ceramic absorbs the projectile's kinetic energy through plastic deformation and cracking, preventing penetration. []
  • High-Temperature Applications: Silicon carbide's high thermal conductivity, low thermal expansion coefficient, and corrosion resistance make it ideal for high-temperature applications. [, , , ] The material can withstand extreme temperatures without significant degradation in its mechanical properties. [, ]
  • Electronic Devices: Silicon carbide's wide bandgap, high electron mobility, and high breakdown voltage make it suitable for high-power, high-frequency, and high-temperature electronic devices. [, ] SiC-based power semiconductor devices can operate at higher temperatures and voltages than conventional silicon-based devices. []
Physical and Chemical Properties Analysis
  • Hardness: Silicon carbide is an extremely hard material with a Vickers hardness of 25–30 GPa. [, ]
  • Thermal Conductivity: SiC possesses high thermal conductivity, ranging from 100 to 490 W/(m·K), depending on the polytype and processing. [, , ]
  • Thermal Expansion Coefficient: SiC exhibits a low thermal expansion coefficient, approximately 4.0 × 10−6 K−1. [, , ]
  • Corrosion Resistance: Silicon carbide demonstrates excellent resistance to corrosion by acids, alkalis, and other chemicals. [, , ]
  • Electrical Properties: Depending on doping and polytype, SiC can exhibit semiconducting properties. It possesses a wide bandgap (2.4-3.2 eV), high electron mobility, and high breakdown voltage. [, , ]
Applications
  • Abrasives: SiC's hardness makes it a primary material for grinding wheels and other abrasive tools. []
  • Refractories: The high melting point and thermal shock resistance of SiC make it ideal for high-temperature furnace linings and other refractory applications. [, ]
  • Armor Systems: SiC ceramics are employed in lightweight armor systems to protect against small arms fire. []
  • Electronic Devices: Silicon carbide is utilized in high-power, high-frequency, and high-temperature electronic devices, including power MOSFETs, Schottky diodes, and high-frequency transistors. [, , ]
  • Heat Exchangers: SiC's high thermal conductivity and corrosion resistance make it a promising material for heat exchangers in high-temperature applications. []
  • Mirror Substrates: SiC's high stiffness and low thermal expansion make it a suitable material for large mirror substrates in astronomical telescopes. []
  • Ceramic Foam Filters: SiC-based ceramic foams are used for filtering molten metal, offering high strength and resistance to chemical attack. []
Future Directions
  • Advanced Manufacturing Techniques: Developing new additive manufacturing methods like binder jetting for SiCf/SiC composites can facilitate the fabrication of complex shapes and intricate structures for specialized applications. []
  • Novel Composite Materials: Exploring new SiC-based composites, such as SiCf/SiC, can lead to materials with enhanced mechanical properties for demanding applications. [, ]
  • High-Performance Electronics: Further research into SiC-based electronic devices can push the boundaries of power electronics, enabling higher voltage, higher frequency, and higher temperature operation. [, ]
  • Biomedical Applications: Investigating the biocompatibility of SiC nanowires and graphitic carbon coatings can open avenues for developing novel biosensors and other biomedical devices. []
  • Renewable Energy Technologies: Silicon carbide's excellent thermal properties make it attractive for use in concentrated solar power systems and thermoelectric conversion devices. [] Further research in this area can contribute to the development of more efficient renewable energy technologies.

Silicon Dioxide (SiO2)

Compound Description: Silicon dioxide, also known as silica, is a chemical compound that is an oxide of silicon. It is most commonly found in nature as quartz and in various living organisms []. It is used as a binder in the production of silicon carbide ceramics.

Relevance: Silicon dioxide is a precursor material for the synthesis of silicon carbide. It is often used in combination with carbon sources like activated carbon or graphite in carbothermal reduction processes to produce SiC []. The use of SiO2 as a starting material can influence the morphology and purity of the resulting SiC. Silicon dioxide plays a critical role in determining the properties of the final silicon carbide product.


Carbon (C)

Compound Description: Carbon is a nonmetallic chemical element. It is the 15th most abundant element in the Earth's crust, and the fourth most abundant element in the universe by mass after hydrogen, helium, and oxygen []. Carbon, in various forms such as activated carbon, graphite, and carbon fibers, plays a crucial role in the synthesis and processing of silicon carbide.

Relevance: Carbon materials are essential components in the synthesis of silicon carbide. They can act as both reducing agents and microwave susceptors in the production process []. For instance, in the synthesis of SiC nanofibers and crystallites, graphite serves as a reductant and prevents the oxidation of silicon carbide during the microwave heating process. The type and form of carbon used can significantly influence the morphology and properties of the resulting SiC material []. The interaction between carbon and silicon dioxide at high temperatures is the basis for the formation of SiC.


Aluminum Oxide (Al2O3)

Compound Description: Aluminum oxide is a chemical compound of aluminum and oxygen with the chemical formula Al2O3. It is the most commonly occurring of several aluminum oxides, and specifically identified as aluminum(III) oxide []. It is commonly referred to as alumina in various forms. Alumina is often used in armor applications for its hardness and ability to withstand impacts.

Relevance: Aluminum oxide is a well-established material in armor applications and is often compared to silicon carbide in terms of performance and cost-effectiveness []. The properties of alumina, such as its hardness, fracture toughness, and cost, serve as benchmarks when evaluating the suitability of SiC for similar applications [, ]. Additionally, aluminum oxide is sometimes used as an additive in silicon carbide refractories to enhance their performance []. The choice between SiC and Al2O3 depends on specific application requirements and cost considerations.


Tungsten Carbide (WC)

Compound Description: Tungsten carbide is a chemical compound containing equal parts of tungsten and carbon atoms []. It is extremely hard and is often used in armor-piercing projectiles.

Relevance: The resistance of silicon carbide against penetration by tungsten carbide-cored projectiles is a significant area of research, particularly in the context of armor applications []. Understanding the interaction between these two materials is crucial in designing effective armor systems []. The high hardness and density of tungsten carbide make it a challenging material for SiC armor to defeat.


Boron Carbide (B4C)

Compound Description: Boron carbide (chemical formula approximately B4C) is an extremely hard boron–carbon ceramic and covalent material used in tank armor, bulletproof vests, and numerous industrial applications []. It is known for its extreme hardness and wear resistance.

Relevance: Boron carbide is another ceramic material that is investigated for its potential use in armor systems, similar to silicon carbide []. The properties of boron carbide, such as its hardness, density, and ability to withstand high-velocity impacts, are compared to those of SiC to assess their relative effectiveness in armor applications []. Both boron carbide and silicon carbide are ceramics known for their hardness and high-temperature resistance.


4H-Silicon Carbide (4H-SiC)

Compound Description: 4H-SiC is a polytype of silicon carbide, a semiconductor material with a wide bandgap [, ]. Polytypism is the ability of a solid material to exist in more than one crystal structure or form. These forms are called polytypes []. 4H-SiC is a specific polytype of silicon carbide, known for its wide bandgap and excellent electronic properties. It is a promising material for high-power and high-temperature electronic devices.

Relevance: The optical and electronic properties of 4H-SiC make it suitable for nonlinear optical applications, such as frequency conversion []. Researchers have investigated the use of 4H-SiC waveguides for frequency conversion via four-wave mixing []. Silicon carbide exists in different polytypes, with 4H-SiC being a specific polytype known for its wide bandgap, high thermal conductivity, and potential for high-power and high-temperature electronic device applications.


6H-Silicon Carbide (6H-SiC)

Compound Description: Similar to 4H-SiC, 6H-SiC is another important polytype of silicon carbide. It also possesses distinct electronic properties, making it relevant in materials science and semiconductor technology [, ].

Relevance: Understanding the thermal conductivity of 6H-SiC, particularly at the nanoscale, is essential for its applications in high-temperature environments []. Studies have investigated the size effect and anisotropy of thermal conductivity in 6H-SiC to assess its performance in demanding conditions []. Both 4H-SiC and 6H-SiC are polytypes of silicon carbide, but they exhibit distinct differences in their electronic band structures and crystal structures. These differences lead to variations in their electronic and thermal properties, making them suitable for different applications.


Nickel-Modified Silicon Carbide (SiC/Ni)

Compound Description: Nickel modification of silicon carbide particles is a surface treatment technique used to enhance the wettability and dispersion of SiC particles in metal matrices, such as aluminum alloys [].

Relevance: Nickel-modified silicon carbide particles are used to improve the performance of SiC-reinforced aluminum matrix composites []. The nickel coating on the SiC particles promotes better bonding with the aluminum matrix, leading to improved mechanical properties and reduced damage during processing []. This modification demonstrates the importance of surface chemistry in influencing the properties of SiC-containing composites.

Properties

CAS Number

409-21-2

Product Name

Silicon carbide

IUPAC Name

methanidylidynesilanylium

Molecular Formula

SiC
CSi

Molecular Weight

40.096 g/mol

InChI

InChI=1S/CSi/c1-2

InChI Key

HBMJWWWQQXIZIP-UHFFFAOYSA-N

SMILES

[C-]#[Si+]

Solubility

Insoluble (NIOSH, 2016)
INSOL IN COLD WATER, HOT WATER, & ACID; SOL IN FUSED POTASSIUM HYDROXIDE
INSOL IN ALCOHOL; SOL IN MOLTEN IRON
Solubility in water: none
Insoluble

Synonyms

Crystar
silicon carbide

Canonical SMILES

[C-]#[Si+]

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